molecular formula C11H15BrN2O B1525205 5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine CAS No. 1220017-11-7

5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine

Cat. No.: B1525205
CAS No.: 1220017-11-7
M. Wt: 271.15 g/mol
InChI Key: SFVRNQBCKHHEOX-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a methyl group, and an amine group linked to a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-5-9(12)6-13-11(8)14-7-10-3-2-4-15-10/h5-6,10H,2-4,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVRNQBCKHHEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2CCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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